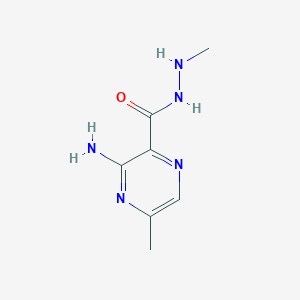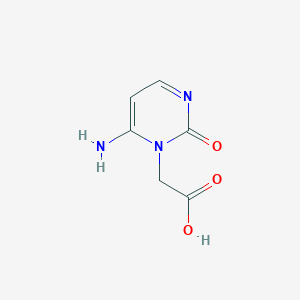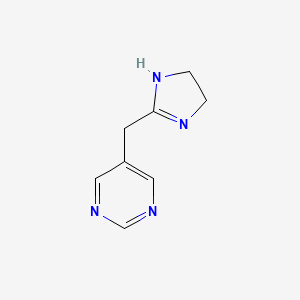
4-(2-Amino-6-methylpyrimidin-4-YL)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Amino-6-methylpyrimidin-4-YL)benzonitrile is a chemical compound with the molecular formula C12H10N4. It is a derivative of pyrimidine and benzonitrile, featuring an amino group and a methyl group attached to the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-6-methylpyrimidin-4-YL)benzonitrile typically involves the reaction of 2-amino-6-methylpyrimidine with benzonitrile derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the amino group of the pyrimidine attacks the benzonitrile derivative, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Amino-6-methylpyrimidin-4-YL)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Various nucleophiles, such as halides, amines, and thiols, in polar solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can result in a wide range of substituted derivatives .
Applications De Recherche Scientifique
4-(2-Amino-6-methylpyrimidin-4-YL)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of 4-(2-Amino-6-methylpyrimidin-4-YL)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with nucleic acids, proteins, and other biomolecules, influencing various cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Amino-6-methylpyrimidin-4-yl)amino]benzonitrile: A closely related compound with similar structural features and chemical properties.
2-Amino-4,6-dimethylpyrimidine: Another pyrimidine derivative with different substitution patterns but comparable reactivity.
Benzonitrile derivatives: Various benzonitrile compounds with different functional groups attached to the aromatic ring.
Uniqueness
4-(2-Amino-6-methylpyrimidin-4-YL)benzonitrile stands out due to its specific combination of the pyrimidine and benzonitrile moieties, which imparts unique chemical and biological properties.
Propriétés
Numéro CAS |
913322-67-5 |
|---|---|
Formule moléculaire |
C12H10N4 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
4-(2-amino-6-methylpyrimidin-4-yl)benzonitrile |
InChI |
InChI=1S/C12H10N4/c1-8-6-11(16-12(14)15-8)10-4-2-9(7-13)3-5-10/h2-6H,1H3,(H2,14,15,16) |
Clé InChI |
YBEPOIKAHCEKPN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)N)C2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B13097664.png)





![2,4-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B13097709.png)
![2-Boc-2-azaspiro[4.5]decane-6-carboxylicacid](/img/structure/B13097715.png)






